molecular formula C18H14Cl4N2O3S B2635536 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 1057738-44-9

2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No.: B2635536
CAS No.: 1057738-44-9
M. Wt: 480.18
InChI Key: RIMGURKZMLRZIV-UHFFFAOYSA-N
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Description

  • Reactants: 3,4,5,6-Tetrachloropyridine-2-carboxylic acid and 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
  • Conditions: Coupling agents such as DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)
  • Product: 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,4,5,6-tetrachloropyridine-2-carboxylate

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multi-step organic reactions

  • Step 1: Synthesis of Benzothiazepine Core

    • Reactants: 2-Aminothiophenol and 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
    • Conditions: Acidic or basic medium, reflux conditions
    • Product: 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazepine ring.

    Reduction: Reduction reactions may target the carbonyl group in the oxoethyl moiety.

    Substitution: The tetrachloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential applications in the development of pharmaceuticals due to its unique structure.
  • Investigated for its biological activity, including antimicrobial and anticancer properties.

Medicine

  • Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
  • Studied for its potential as an enzyme inhibitor.

Industry

  • Potential use in the development of advanced materials, such as polymers and coatings.
  • Investigated for its role in catalysis and as a precursor for functional materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
  • This compound

Uniqueness

  • The presence of both benzothiazepine and pyridine carboxylate moieties in a single molecule.
  • The tetrachloropyridine ring provides unique reactivity and potential for substitution reactions.
  • The compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O3S/c1-9-6-7-24(10-4-2-3-5-11(10)28-9)12(25)8-27-18(26)16-14(20)13(19)15(21)17(22)23-16/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMGURKZMLRZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=CC=CC=C2S1)C(=O)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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